3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888448-19-9
Cat. No.: VC4848872
Molecular Formula: C20H19ClN2O5
Molecular Weight: 402.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888448-19-9 |
|---|---|
| Molecular Formula | C20H19ClN2O5 |
| Molecular Weight | 402.83 |
| IUPAC Name | 3-(3-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H19ClN2O5/c1-26-15-8-7-12(11-16(15)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-14(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
| Standard InChI Key | SUJTXOAOXVROIH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC |
Introduction
3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives category. This compound exhibits potential pharmacological properties, making it of interest in medicinal chemistry and drug development. Its structure includes a benzofuran core, chloropropanamido, and dimethoxyphenyl groups, suggesting a complex synthesis process involving multiple steps.
Synthesis Overview
The synthesis of 3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide likely involves several key steps, including the formation of the benzofuran core and the incorporation of the chloropropanamido and dimethoxyphenyl groups. The exact synthesis pathway may involve reactions such as amide coupling and aromatic substitution reactions.
Comparison with Similar Compounds
Future Research Directions
To fully explore the potential of 3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, further research is needed in several areas:
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Pharmacodynamics and Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial.
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Biological Activity: In-depth investigations into its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
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Structure Optimization: Modifications to enhance efficacy and safety profiles.
These studies will help determine its suitability for therapeutic applications and guide future drug development efforts.
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